2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde
Overview
Description
2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde is a chemical compound with the molecular formula C9H13BrO . It has a molecular weight of 217.11 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4,4-dimethylcyclohexanone with phosphorus tribromide in chloroform at room temperature . The reaction yields 2-bromo-1-formyl-5,5-dimethylcyclohex-1-ene .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered cyclohexene ring with two methyl groups at the 5-position, a bromine atom at the 2-position, and a formyl group at the 1-position .Scientific Research Applications
Synthesis and Derivative Formation
2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde is involved in various synthesis processes. It's utilized in the preparation of phenyl-substituted derivatives of decahydrophenanthridine-1,7-dione and hexahydro-8-isoquinolone, highlighting its role in complex organic synthesis (Ozols et al., 1992). Additionally, it's used in the synthesis of hydroxy lactones with the gem-dimethylcyclohexane system, demonstrating antimicrobial activity, which underscores its potential in pharmaceutical research (Grabarczyk et al., 2015).
Catalytic and Chemical Transformations
This compound plays a significant role in catalytic applications. It's used in the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives under neutral media, showing its efficacy in catalyzing condensation reactions (Khazaei et al., 2016). Its involvement in the synthesis of 4,6-dimethyl-tetrahydro- and hexahydro-dibenzothiophene further exemplifies its versatility in chemical transformations (Sun et al., 2008).
properties
IUPAC Name |
2-bromo-5,5-dimethylcyclohexene-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO/c1-9(2)4-3-8(10)7(5-9)6-11/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLIXFKCKLKMTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)C=O)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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